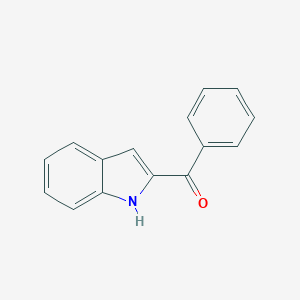

1H-Indol-2-yl(phenyl)methanone

Vue d'ensemble

Description

1H-Indol-2-yl(phenyl)methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring fused with a phenylmethanone group, making it a versatile molecule in synthetic chemistry and biological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the reaction of 2-phenylindole with benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carbonyl group in 1H-Indol-2-yl(phenyl)methanone is susceptible to oxidation under controlled conditions:

-

Potassium Permanganate (KMnO₄) : Oxidizes the ketone to a carboxylic acid derivative, yielding 1H-indol-2-yl(phenyl)carboxylic acid under acidic conditions .

-

Iodine (I₂) in Dimethyl Sulfoxide (DMSO) : Facilitates oxidative coupling reactions, producing dimerized indole derivatives or intermediates for further functionalization .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | 1H-Indol-2-yl(phenyl)carboxylic acid | 68 | |

| I₂/DMSO | 100°C, 45 min | Dimerized indole derivatives | >95 |

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols or hydrocarbons:

-

Sodium Borohydride (NaBH₄) : Selectively reduces the carbonyl group to a secondary alcohol, forming 1H-indol-2-yl(phenyl)methanol in methanol .

-

Lithium Aluminum Hydride (LiAlH₄) : Provides complete reduction to 1H-indol-2-yl(phenyl)methane , though over-reduction risks necessitate careful stoichiometric control .

Table 2: Reduction Reaction Parameters

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaBH₄ | Methanol | RT, 2 h | 1H-Indol-2-yl(phenyl)methanol | 85 | |

| LiAlH₄ | THF | 0°C, 1 h | 1H-Indol-2-yl(phenyl)methane | 72 |

Substitution Reactions

The indole ring participates in electrophilic substitution, particularly at the C3 and C5 positions:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at C3, yielding 3-bromo-1H-indol-2-yl(phenyl)methanone .

-

Friedel-Crafts Acylation : AlCl₃-catalyzed reactions with acyl chlorides generate polyaromatic derivatives .

Table 3: Substitution Reactions and Selectivity

Cyclization and Condensation Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Fischer Indole Synthesis : Reacts with hydrazines to form quinazolinone derivatives under acidic conditions (e.g., BF₃·Et₂O) .

-

Aldehyde Condensation : Forms bis(indolyl)methanones when treated with aldehydes in the presence of sulfonic acid catalysts .

Table 4: Cyclization Pathways

Functional Group Interconversion

The carbonyl group undergoes nucleophilic addition:

Applications De Recherche Scientifique

Biological Activities

1H-Indol-2-yl(phenyl)methanone has been investigated for its diverse biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-indole exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown promising results against colon cancer cells (HCT-116), with inhibitory concentrations indicating significant potency. Specific derivatives displayed IC50 values as low as 7.1 μM, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties

The indole nucleus is known for its antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogenic microorganisms. The exploration of these compounds has led to the identification of new candidates for antibiotic development, which is crucial given the rising issue of antibiotic resistance .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been the focus of various research efforts aimed at improving yield and efficiency.

Synthesis Techniques

A notable method involves the Fischer indole synthesis, where phenyl hydrazine reacts with ketones to form indoles. This method has been optimized to yield high quantities of this compound using readily available starting materials .

Another approach utilizes palladium-catalyzed reactions, which have shown effectiveness in forming complex indole structures while minimizing the use of toxic reagents .

Case Studies

Several case studies illustrate the applications and implications of this compound in real-world scenarios.

Case Study 1: Anticancer Screening

In a systematic screening of newly synthesized indole derivatives against multiple cancer cell lines, researchers found that certain compounds derived from this compound exhibited selective cytotoxic effects, particularly against HCT-116 cells. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the mechanisms of action involved .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various indole derivatives, including those based on this compound. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring the compound's potential as a lead structure for developing new antibiotics .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 1H-Indol-2-yl(phenyl)methanone involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent . The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological systems .

Comparaison Avec Des Composés Similaires

- 1H-Indole-3-carbaldehyde

- 1H-Indole-2-carboxylic acid

- 1H-Indole-3-acetic acid

Comparison: 1H-Indol-2-yl(phenyl)methanone is unique due to its phenylmethanone group, which enhances its reactivity and potential biological activities compared to other indole derivatives.

Activité Biologique

1H-Indol-2-yl(phenyl)methanone, also known as indole-2-carboxaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of an indole moiety linked to a phenyl group via a carbonyl (ketone) functional group. The molecular formula is with a molecular weight of approximately 223.27 g/mol.

Recent studies have highlighted efficient synthetic routes for this compound, often involving palladium-catalyzed reactions or Fischer indolization methods. For example, one synthesis approach involves the coupling of diphenylmethanone triflate with 2-ethynylaniline, yielding high purity and good yields of the target compound .

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Activity :

Research indicates that derivatives of indole compounds show selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory effects on HCT-116 colon cancer cells with IC50 values ranging from 7.1 to 11.9 μM . These compounds were observed to induce cell cycle arrest at the S and G2/M phases, indicating a potential mechanism for their anticancer effects.

Antimicrobial Activity :

The compound has also been evaluated for its antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives have shown low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity. For example, one derivative exhibited an MIC of 0.98 μg/mL against MRSA . This suggests that indole derivatives could be promising candidates for developing new antimicrobial agents.

Anti-inflammatory Effects :

Indole compounds are known for their anti-inflammatory properties. Studies have indicated that certain derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of this compound:

- Anticancer Screening : In a study assessing various indole derivatives against multiple cancer cell lines, a subset demonstrated selective cytotoxicity towards HCT-116 cells while sparing normal epithelial cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized indole derivatives against resistant strains such as MRSA. The results revealed that specific compounds not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms .

Data Summary

| Activity Type | Target/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 (colon cancer) | 7.1 - 11.9 μM | Cell cycle arrest at S and G2/M phases |

| Antimicrobial | MRSA | 0.98 μg/mL | Inhibition of growth and biofilm formation |

| Anti-inflammatory | Various inflammatory models | Not specified | Modulation of inflammatory pathways |

Propriétés

IUPAC Name |

1H-indol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAYEJPGHIHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346592 | |

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-86-2 | |

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.